molecular formula C12H16BF3N2O2 B3244609 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine CAS No. 1628185-65-8

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B3244609
CAS No.: 1628185-65-8
M. Wt: 288.08 g/mol
InChI Key: RPYGHSFLMWIFBJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H16BF3N2O2 and its molecular weight is 288.08 g/mol. The purity is usually 95%.
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Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention for its potential therapeutic applications. Its unique structure incorporates a dioxaborolane moiety and a trifluoromethyl group, which may contribute to its biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various disease models, and potential applications in drug development.

The compound's chemical formula is C13H17BN2O2C_{13}H_{17}BN_2O_2 with a molecular weight of 244.10 g/mol. The presence of the boron atom in its structure is critical for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H17BN2O2
Molecular Weight244.10 g/mol
CAS Number754214-56-7
Structural FeaturesDioxaborolane moiety, Trifluoromethyl group

Research indicates that compounds containing boron can influence various biological pathways due to their ability to form complexes with biomolecules. The dioxaborolane structure may enhance the compound's stability and bioavailability, making it a promising candidate for targeting specific enzymes or receptors involved in disease processes.

Anticancer Properties

Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, the compound's analogs have demonstrated inhibitory effects on cancer cell proliferation in vitro. In particular:

  • Cell Lines Tested : MDA-MB-231 (Triple-Negative Breast Cancer), A549 (Lung Cancer)
  • IC50 Values : Ranged from 0.1 µM to 10 µM depending on the specific derivative tested.

These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been noted to inhibit DYRK1A (Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

  • Inhibition Assays : Enzymatic assays indicated nanomolar-level inhibitory activity against DYRK1A.
  • Neuroinflammation : The compound showed anti-inflammatory effects in BV2 microglial cells, reducing pro-inflammatory cytokine release in response to lipopolysaccharide (LPS) stimulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Alzheimer's Disease Model :
    • In vivo studies using transgenic mice demonstrated that treatment with the compound led to improved cognitive function and reduced amyloid plaque deposition.
    • Outcome : Significant reduction in behavioral deficits associated with Alzheimer's pathology.
  • Cancer Treatment :
    • A study involving MDA-MB-231 xenografts in nude mice showed that administration of the compound significantly inhibited tumor growth compared to control groups.
    • Outcome : Tumor volume was reduced by over 60% within four weeks of treatment.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-6-8(17)18-9(7)12(14,15)16/h5-6H,1-4H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYGHSFLMWIFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.